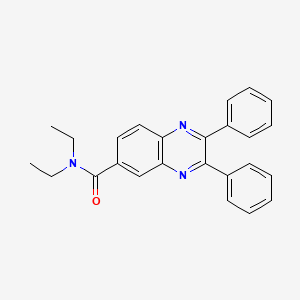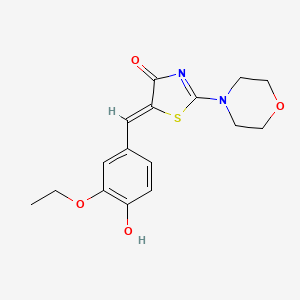![molecular formula C27H24ClNO3 B11538816 (4E)-2-(4-tert-butylphenyl)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11538816.png)
(4E)-2-(4-tert-butylphenyl)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-2-(4-tert-butylphenyl)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one is a synthetic organic compound with a complex structure. It features a combination of aromatic rings, an oxazole ring, and various substituents, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(4-tert-butylphenyl)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one typically involves multiple steps:
Formation of the Oxazole Ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Substitution Reactions:
Condensation Reactions: The final step often involves a condensation reaction to form the desired oxazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure Control: Precise control of temperature and pressure to favor the desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings.
Reduction: Reduction reactions can target the oxazole ring or the substituents.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles like amines.
Major Products
The major products of these reactions depend on the specific conditions but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity Studies: Investigated for potential biological activities such as antimicrobial or anticancer properties.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Industry
Material Science:
Mechanism of Action
The mechanism by which (4E)-2-(4-tert-butylphenyl)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one exerts its effects depends on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: Could involve pathways related to oxidative stress, signal transduction, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (4E)-2-(4-tert-butylphenyl)-4-{2-[(2-methylbenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one
- (4E)-2-(4-tert-butylphenyl)-4-{2-[(2-fluorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one
Uniqueness
- Substituent Effects : The presence of the 2-chlorobenzyl group may impart unique chemical and biological properties compared to similar compounds with different substituents.
- Reactivity : Differences in reactivity due to the specific electronic and steric effects of the substituents.
This detailed overview provides a comprehensive understanding of (4E)-2-(4-tert-butylphenyl)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C27H24ClNO3 |
|---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
(4E)-2-(4-tert-butylphenyl)-4-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C27H24ClNO3/c1-27(2,3)21-14-12-18(13-15-21)25-29-23(26(30)32-25)16-19-8-5-7-11-24(19)31-17-20-9-4-6-10-22(20)28/h4-16H,17H2,1-3H3/b23-16+ |
InChI Key |
BIFVYZFHJIFDNW-XQNSMLJCSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=N/C(=C/C3=CC=CC=C3OCC4=CC=CC=C4Cl)/C(=O)O2 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3OCC4=CC=CC=C4Cl)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Benzyl-2-[N-(2,4-dichlorophenyl)benzenesulfonamido]acetamide](/img/structure/B11538735.png)

![(2E)-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-N'-nitrohydrazinecarboximidamide](/img/structure/B11538752.png)
![4-bromo-2-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11538766.png)
![4-{[2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoyl]amino}-N-undecylbenzamide](/img/structure/B11538773.png)

![5'-(2-Methoxyethyl) 3'-methyl 2'-amino-6'-(methoxymethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11538777.png)
![1-(4-{[(E)-(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino}phenyl)ethanone](/img/structure/B11538780.png)
![2-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B11538785.png)
![N,N'-Bis(dibenzo[B,D]furan-3-YL)isophthalamide](/img/structure/B11538793.png)
![butyl 4-{[(E)-(3-bromo-5-chloro-2-hydroxy-4,6-dimethylphenyl)methylidene]amino}benzoate](/img/structure/B11538806.png)

![N',N''-[benzene-1,4-diyldi(E)methylylidene]bis(4-amino-1,2,5-oxadiazole-3-carbohydrazide)](/img/structure/B11538821.png)
![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11538823.png)
